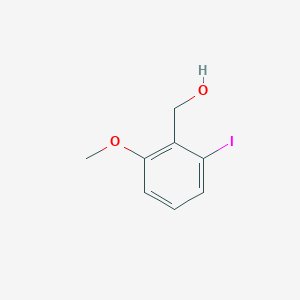
2-Methoxy-4-(trifluoromethyl)benzoyl chloride
Descripción general
Descripción
“2-Methoxy-4-(trifluoromethyl)benzoyl chloride” is an organic compound . It is used in chemical synthesis . The molecular formula of this compound is C9H6ClF3O2 .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(trifluoromethyl)benzoyl chloride” can be represented as COc1ccccc1C(Cl)=O . The InChI key for this compound is MYGJNVNUYJLTOZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4-(trifluoromethyl)benzoyl chloride” include a refractive index of n20/D 1.479 (lit.) . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Investigation
2-Methoxy-4-(trifluoromethyl)benzoyl chloride has been studied for its conformal stability in different forms (S-cis and S-trans) using Density Functional Theory (DFT) and Potential energy surface scan analysis. This research provided insights into the effects of intramolecular hydrogen bonding on the geometrical parameters and vibrational wavenumbers of the compound (Ragavendran & Muthunatesan, 2017).
Methoxycarbonylation of Aryl Chlorides
The compound has been used in catalytic systems for the methoxycarbonylation of aryl chlorides. This process is significant in organic synthesis, offering a method for the transformation of less activated aryl chlorides into more complex organic compounds (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
'Green' Benzoylation Methodology
In a move towards more environmentally friendly chemistry, 2-Methoxy-4-(trifluoromethyl)benzoyl chloride has been utilized in a 'green' alternative protocol for the benzoylation of nucleosides. This methodology is crucial for the development of more sustainable chemical processes (Prasad et al., 2005).
Synthesis of Antimicrobials and Antioxidants
Research has been conducted on the synthesis of new antimicrobial and antioxidant compounds using 2-Methoxy-4-(trifluoromethyl)benzoyl chloride. This highlights the compound's role in medicinal chemistry and drug development (Rangaswamy et al., 2017).
Crystal Structure Analysis
The crystal structure of derivatives of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride has been studied, contributing to our understanding of molecular interactions and structural properties of such compounds (Zhao et al., 2010).
Safety and Hazards
“2-Methoxy-4-(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Mecanismo De Acción
Mode of Action
The mode of action of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride is likely to involve nucleophilic substitution reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbonyl carbon of the benzoyl chloride moiety an electrophilic center that can be attacked by nucleophiles.
Action Environment
The action of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as well as the presence of other reactive species . Additionally, its stability and efficacy could be influenced by temperature and light exposure.
Propiedades
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-4-5(9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEGQCSCDUEXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B3043480.png)
![{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B3043481.png)

![Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B3043484.png)

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)
![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)
![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)



